molecular formula C11H8F3NO B1455297 (4-(Trifluoromethyl)quinolin-2-yl)methanol CAS No. 1116339-56-0

(4-(Trifluoromethyl)quinolin-2-yl)methanol

Cat. No. B1455297
M. Wt: 227.18 g/mol
InChI Key: RAISYORPYPURGD-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)quinolin-2-yl)methanol”, also known as TFQ, is an organic compound that contains a quinoline base and a trifluoromethyl group. It has a molecular formula of C11H8F3NO .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)quinolin-2-yl)methanol” consists of a quinoline base with a trifluoromethyl group attached to the 4th carbon atom. The molecular weight is 227.18 g/mol .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)quinolin-2-yl)methanol” is a solid at room temperature . Its molecular weight is 227.186g/mol .

Scientific Research Applications

Convergent Synthesis and Cytotoxicity

A study detailed the synthesis of novel compounds starting from isatin and alky(aryl/heteroaryl) ketones, yielding polysubstituted derivatives, including structures related to (4-(Trifluoromethyl)quinolin-2-yl)methanol. The cytotoxicity of these compounds was evaluated, showing significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Antimalarial Applications

Another study focused on the structure-activity relationships of 4-position diamine quinoline methanols for intermittent preventative treatment against Plasmodium falciparum. The research identified new lead compounds with substantial lower permeability across MDCK cell monolayers than mefloquine, indicating potential for malaria treatment (Milner et al., 2011).

Synthesis of Novel Quinoline Derivatives

Research into the synthesis of novel 2,4-disubstituted quinoline derivatives, including a focus on (2-(2-nitrophenyl)quinolin-4-yl)methanol, was explored. This study provided a pathway for creating a series of quinoline analogs characterized by NMR and mass spectra (Prasad et al., 2020).

Anti-tubercular Activities

Mefloquine derivatives have been studied for their crystal structures and anti-tubercular activities, highlighting the potential of (4-(Trifluoromethyl)quinolin-2-yl)methanol related compounds in treating tuberculosis. The study showed important anti-tubercular activities, providing a new avenue for the development of treatments (Wardell et al., 2011).

Chemosensor for Explosives Detection

A quinoline-based Schiff base compound was synthesized and found to be a chemosensor for 2,4,6-trinitrophenol (TNP), indicating the utility of (4-(Trifluoromethyl)quinolin-2-yl)methanol related structures in sensitive and selective detection of explosives (Halder et al., 2018).

properties

IUPAC Name

[4-(trifluoromethyl)quinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAISYORPYPURGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705224
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)quinolin-2-yl)methanol

CAS RN

1116339-56-0
Record name 4-(Trifluoromethyl)-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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